molecular formula C11H8O3 B14209854 11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid CAS No. 832111-30-5

11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid

Cat. No.: B14209854
CAS No.: 832111-30-5
M. Wt: 188.18 g/mol
InChI Key: JRFVBXHSAPVRFX-UHFFFAOYSA-N
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Description

11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its aromaticity and the presence of an ether linkage within its bicyclic framework. The molecular formula of this compound is C11H8O3, and it has a molecular weight of approximately 188.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and ether linkage play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid is unique due to the presence of both an ether linkage and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

832111-30-5

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

11-oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid

InChI

InChI=1S/C11H8O3/c12-11(13)9-6-3-5-8-4-1-2-7-10(9)14-8/h1-7H,(H,12,13)

InChI Key

JRFVBXHSAPVRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=CC(=C1)O2)C(=O)O

Origin of Product

United States

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